Cas no 1804498-25-6 (2-Chloro-4-(methylthio)benzo[d]oxazole)
![2-Chloro-4-(methylthio)benzo[d]oxazole structure](https://ja.kuujia.com/scimg/cas/1804498-25-6x500.png)
2-Chloro-4-(methylthio)benzo[d]oxazole 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-4-(methylthio)benzo[d]oxazole
-
- インチ: 1S/C8H6ClNOS/c1-12-6-4-2-3-5-7(6)10-8(9)11-5/h2-4H,1H3
- InChIKey: XDWPKCLGBBJWFC-UHFFFAOYSA-N
- ほほえんだ: ClC1=NC2C(=CC=CC=2O1)SC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 169
- トポロジー分子極性表面積: 51.3
- 疎水性パラメータ計算基準値(XlogP): 3.2
2-Chloro-4-(methylthio)benzo[d]oxazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A081004732-500mg |
2-Chloro-4-(methylthio)benzo[d]oxazole |
1804498-25-6 | 98% | 500mg |
$1,040.56 | 2022-04-02 | |
Alichem | A081004732-250mg |
2-Chloro-4-(methylthio)benzo[d]oxazole |
1804498-25-6 | 98% | 250mg |
$780.97 | 2022-04-02 | |
Alichem | A081004732-1g |
2-Chloro-4-(methylthio)benzo[d]oxazole |
1804498-25-6 | 98% | 1g |
$1,953.43 | 2022-04-02 |
2-Chloro-4-(methylthio)benzo[d]oxazole 関連文献
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
-
Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
7. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
2-Chloro-4-(methylthio)benzo[d]oxazoleに関する追加情報
2-Chloro-4-(methylthio)benzo[d]oxazole: A Comprehensive Overview
The compound 2-Chloro-4-(methylthio)benzo[d]oxazole (CAS No. 1804498-25-6) is a highly specialized organic compound belonging to the class of benzodioxoles. This compound has garnered significant attention in the fields of organic synthesis, materials science, and pharmacology due to its unique structural features and versatile applications. The molecule consists of a benzo[d]oxazole ring system with a chlorine substituent at the 2-position and a methylthio group at the 4-position. These functional groups confer the compound with distinctive chemical and physical properties, making it a valuable building block in various research and industrial applications.
Recent studies have highlighted the potential of benzodioxoles as key intermediates in the synthesis of bioactive molecules. The presence of the methylthio group in 2-Chloro-4-(methylthio)benzo[d]oxazole introduces sulfur-based reactivity, which can be exploited in various chemical transformations. For instance, the methylthio group can act as a leaving group in substitution reactions or serve as a directing group in electrophilic aromatic substitution. This makes the compound an ideal candidate for exploring novel synthetic pathways in organic chemistry.
The synthesis of 2-Chloro-4-(methylthio)benzo[d]oxazole typically involves multi-step processes that combine aromatic substitution, oxidation, and coupling reactions. Researchers have employed various strategies to optimize the synthesis, including the use of microwave-assisted synthesis and catalytic systems to enhance reaction efficiency. These advancements have not only improved the yield but also reduced the environmental footprint of the synthesis process, aligning with current trends toward sustainable chemistry.
In terms of applications, benzodioxoles like 2-Chloro-4-(methylthio)benzo[d]oxazole have found utility in drug discovery programs targeting various therapeutic areas. For example, derivatives of this compound have been investigated for their potential as anti-inflammatory agents, antioxidants, and neuroprotective agents. Recent research has demonstrated that certain analogs exhibit promising activity against oxidative stress-induced cellular damage, suggesting their potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Moreover, organosulfur compounds like 2-Chloro-4-(methylthio)benzo[d]oxazole are being explored for their applications in materials science. The sulfur-containing functional groups can impart unique electronic properties to materials, making them suitable for use in advanced materials such as conductive polymers and optoelectronic devices. Preliminary studies have shown that incorporating these compounds into polymer matrices can enhance their electrical conductivity and mechanical stability, opening new avenues for their use in next-generation electronic devices.
The study of 2-Chloro-4-(methylthio)benzo[d]oxazole has also contributed to our understanding of sulfur chemistry and its role in molecular recognition processes. Researchers have utilized this compound as a model system to investigate sulfur-based interactions in supramolecular chemistry. These studies have provided valuable insights into the design of self-assembling systems and molecular sensors, which are critical for developing advanced diagnostic tools and smart materials.
In conclusion, 2-Chloro-4-(methylthio)benzo[d]oxazole is a versatile compound with significant potential across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methodologies and application studies, positions it as an important molecule for future research and development. As ongoing investigations continue to uncover new properties and uses for this compound, it is likely to play an increasingly important role in both academic research and industrial applications.
1804498-25-6 (2-Chloro-4-(methylthio)benzo[d]oxazole) 関連製品
- 1805533-37-2(Methyl 4-(difluoromethyl)-2-hydroxy-5-methylpyridine-3-carboxylate)
- 2344678-99-3(3-Amino-5-(dimethylphosphoryl)benzoic acid)
- 3290-01-5(2,3-Dichlorobenzyl Chloride)
- 475291-59-9(Z-Trans-1,2-aminocyclohex-4-ene carboxylic Acid)
- 946714-14-3((2'-Fluoro1,1'-biphenyl-2-yl)methanamine)
- 2171767-71-6(4-5-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-hydroxybutanoic acid)
- 19009-68-8(2-(4-Methoxyphenyl)cyclopropanamine)
- 1805358-16-0(5-(Bromomethyl)-2-cyano-3-(difluoromethyl)-4-fluoropyridine)
- 2549008-07-1(N-cyclopropyl-5-(2,4-dimethoxyphenyl)pyrimidin-2-amine)
- 2198465-51-7(N-[2-(2,5-Dioxopyrrolidin-1-yl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide)




